molecular formula C18H22N4O4S B2603216 2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one CAS No. 1203281-54-2

2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one

Cat. No. B2603216
CAS RN: 1203281-54-2
M. Wt: 390.46
InChI Key: PFBYQKQZLBHPTK-UHFFFAOYSA-N
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Description

2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6-phenylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Receptor Affinity

  • Research has focused on the synthesis of related compounds to investigate their affinities for serotonin receptors, specifically 5-HT(2C) and 5-HT(6). For example, one study synthesized a series of (piperazin-1-yl-phenyl)-arylsulfonamides, demonstrating high affinities for these receptors, suggesting potential applications in developing atypical antipsychotic agents (Park et al., 2010).

Analytical Method Development

  • The compound has been used in the development of analytical methods for determining similar non-peptide receptor antagonists in biological samples, indicating its relevance in pharmacokinetic studies (Kline et al., 1999).

Drug Metabolism

  • Studies on the oxidative metabolism of related compounds, such as Lu AA21004, have identified the enzymes involved in their metabolic pathways, providing insights into their pharmacokinetics and potential drug-drug interactions (Hvenegaard et al., 2012).

Process Development for CGRP Receptor Inhibitors

  • The compound's derivatives have been explored in the development of CGRP (Calcitonin Gene-Related Peptide) receptor inhibitors, with research detailing the synthesis and selection of an enantioselective process for such inhibitors, highlighting the compound's utility in therapeutic applications (Cann et al., 2012).

Antibacterial Agents

  • Derivatives of the compound have been investigated for their antibacterial properties, with research into pyrido(2,3-d)pyrimidine derivatives showing significant activity against gram-negative bacteria, emphasizing the compound's potential in antibiotic development (Matsumoto & Minami, 1975).

Antidepressant and Anxiolytic Activities

  • Novel derivatives of the compound have been synthesized and evaluated for their antidepressant and anxiolytic activities in animal models, suggesting potential applications in treating cognitive disorders (Kumar et al., 2017).

properties

IUPAC Name

2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-14(18(24)20-10-12-21(13-11-20)27(2,25)26)22-17(23)9-8-16(19-22)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBYQKQZLBHPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)S(=O)(=O)C)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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